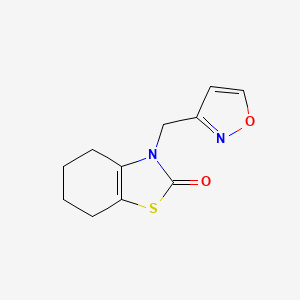![molecular formula C15H21NO3 B7594619 N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter that plays a role in pain perception, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide selectively inhibits FAAH, leading to increased levels of anandamide in the brain. Anandamide binds to cannabinoid receptors in the brain, leading to decreased pain perception, improved mood, and decreased anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. It has also been shown to decrease anxiety and improve cognitive function. This compound has been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase anandamide levels in the brain. However, it also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
Future research on N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. It could also be studied for its potential use in addiction treatment and its effects on reward processing and drug-seeking behavior. Additionally, future research could focus on developing more selective FAAH inhibitors with fewer off-target effects and improved safety profiles.
Synthesemethoden
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroformate, followed by reduction with lithium aluminum hydride, and subsequent reaction with 1,2-epoxypropane and ammonia. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and chronic pain. It has been shown to increase anandamide levels in the brain, leading to decreased pain perception and improved mood. This compound has also been studied for its potential use in addiction treatment, as anandamide has been shown to play a role in reward processing and drug-seeking behavior.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-5-4-6-13(11(10)2)12(3)16-15(17)14-9-18-7-8-19-14/h4-6,12,14H,7-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDWCRNFKXEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)NC(=O)C2COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)



![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)





![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)


